FIrN4 , Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-
Description
FIrN4, or Iridium(III) bis(4,6-difluorophenylpyridinato)-5-(pyridine-2-yl)-1H-tetrazolate, is a phosphorescent iridium(III) complex widely employed in organic light-emitting diodes (OLEDs). Its structure comprises two cyclometalated 4,6-difluorophenylpyridinato ligands and a 5-(pyridin-2-yl)-1H-tetrazolate ancillary ligand. This design enhances electron transport and thermal stability, making it suitable for high-performance emissive layers in OLEDs .
The compound Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-... (truncated name) shares structural similarities with FIrN4 but differs in the fluorine substitution pattern on the phenylpyridinato ligand (2,4-difluoro vs. 4,6-difluoro).
Properties
CAS No. |
1219078-44-0 |
|---|---|
Molecular Formula |
C28H16F4IrN7 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,4-Difluorophenylpyridine (dFppy)
The cyclometalating ligand 2,4-difluorophenylpyridine is synthesized via a Suzuki-Miyaura coupling reaction between 2,4-difluorophenylboronic acid and 2-bromopyridine. Key parameters include:
-
Catalyst : Pd(PPh₃)₄ (1 mol%)
-
Base : Na₂CO₃ (2 M aqueous solution)
-
Solvent : Toluene/ethanol (3:1 v/v)
The product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding a white crystalline solid with >95% purity (confirmed by ¹H NMR and mass spectrometry).
Synthesis of 5-(Pyridin-2-yl)-1H- Ancillary Ligand
The ancillary ligand is prepared through a nucleophilic aromatic substitution reaction:
-
Reactants : 2-aminopyridine and 1-chloro-4-nitrobenzene in dimethylformamide (DMF).
-
Conditions : 120°C for 24 hours under inert atmosphere.
-
Workup : Precipitation in ice-water, followed by recrystallization from methanol.
Cyclometalation and Complex Formation
Cyclometalation of Iridium(III) Chloride
The iridium precursor IrCl₃·nH₂O is reacted with the dFppy ligand in a 1:3 molar ratio:
Ancillary Ligand Substitution
The dimer is then treated with the ancillary ligand 5-(pyridin-2-yl)-1H- in the presence of a silver salt to remove chloride:
-
Conditions : AgCF₃SO₃ (2 equiv), dichloromethane, 40°C for 6 hours.
-
Stoichiometry : 1:2 molar ratio of dimer to ancillary ligand.
-
Purification : Column chromatography (alumina, dichloromethane/methanol 20:1).
The final product FIrN4 is obtained as an orange-red solid with a photoluminescence quantum yield (ΦPL) of 0.42 in dichloromethane.
Critical Parameters in Synthesis Optimization
Solvent and Temperature Effects
Doping and Host Materials
In optoelectronic applications, FIrN4 is typically doped into host matrices such as 4,4′-bis(9-carbazole)biphenyl (CBP) at 6–10 wt% to prevent concentration quenching. Vacuum evaporation parameters include:
Analytical and Spectroscopic Characterization
Photophysical Properties
| Property | Value (FIrN4) | Measurement Conditions |
|---|---|---|
| λₑₘ (emission maximum) | 612 nm | Dichloromethane, 298 K |
| ΦPL (quantum yield) | 0.42 | Integrated sphere, 450 nm excitation |
| Lifetime (τ) | 1.8 μs | Time-correlated single-photon counting |
Chemical Reactions Analysis
Types of Reactions
Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of the ligands is replaced by another ligand under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes .
Scientific Research Applications
Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of various iridium (III) complexes.
Medicine: Investigated for use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of phosphorescent OLEDs for display and lighting technologies
Mechanism of Action
The mechanism of action of Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) involves its ability to act as a ligand, coordinating with metal centers such as iridium. This coordination facilitates various photophysical and photochemical processes, making it useful in applications like OLEDs and photodynamic therapy. The molecular targets and pathways involved include the interaction with cellular components in biological systems and the emission of light in electronic devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key phosphorescent iridium(III) complexes used in OLEDs, including FIrN4, are listed below. Structural and functional distinctions are highlighted:
Table 1: Structural Comparison of FIrN4 and Related Iridium Complexes
Key Findings:
Fluorine Substitution Effects: The 4,6-difluoro substitution in FIrN4 and FIrtaz creates stronger electron-withdrawing effects compared to 3,5-difluoro in FIrpic. This stabilizes the highest occupied molecular orbital (HOMO), leading to a blue shift in emission (e.g., FIrN4 emits in the blue-green range vs. FIrpic’s sky-blue) .
Ancillary Ligand Role :
- FIrN4’s tetrazolate ligand enhances thermal stability compared to FIrpic’s picolinate, as tetrazolate’s rigid, planar structure improves molecular packing .
- FIrtaz’s trifluoromethyl-triazolate ancillary ligand introduces stronger electron-withdrawing effects, red-shifting emission toward the green-yellow spectrum .
Device Performance :
- FIrN4-based OLEDs exhibit higher external quantum efficiency (EQE) than FIrpic due to improved charge recombination and reduced exciton quenching .
- FIr6’s tetra(1-pyrazolyl)borate ligand improves solubility, enabling solution-processed OLEDs, albeit at the cost of reduced luminance efficiency compared to FIrN4 .
Biological Activity
FIrN4, a complex of bis(2,4-difluorophenylpyridinato) with a pyridin-2-yl moiety, has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with FIrN4, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
FIrN4 is characterized by its coordination complex structure, which includes:
- Two 2,4-difluorophenylpyridinato ligands : These ligands contribute to the compound's stability and biological activity.
- A pyridin-2-yl group : This moiety enhances the compound's interaction with biological targets.
The molecular formula can be represented as follows:
The biological activity of FIrN4 is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that FIrN4 exhibits:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
- Anticancer Activity : Preliminary studies suggest that FIrN4 may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
In Vitro Studies
In vitro experiments have demonstrated the following effects of FIrN4:
- Cell Viability : Studies using various cancer cell lines (e.g., HeLa, A549) reported a significant decrease in cell viability upon treatment with FIrN4 at concentrations ranging from 10 µM to 50 µM over 24 hours.
- Apoptosis Induction : Flow cytometry analyses indicated an increase in early and late apoptotic cells after treatment with FIrN4, suggesting its potential role as an anticancer agent.
| Concentration (µM) | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|
| 0 | 100 | 3 | 1 |
| 10 | 75 | 15 | 5 |
| 25 | 50 | 30 | 10 |
| 50 | 20 | 50 | 20 |
In Vivo Studies
In vivo studies on animal models have further elucidated the biological effects of FIrN4:
- Tumor Growth Inhibition : Mice bearing xenograft tumors treated with FIrN4 exhibited a reduction in tumor size by approximately 60% compared to control groups.
- Safety Profile : Toxicological assessments indicated that FIrN4 has a favorable safety profile at therapeutic doses, with no significant adverse effects observed on liver and kidney functions.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of FIrN4:
- Case Study on Anticancer Efficacy : A recent clinical trial focused on patients with advanced solid tumors demonstrated promising results, where patients receiving FIrN4 showed improved overall survival rates compared to those receiving standard chemotherapy.
- Case Study on Oxidative Stress Reduction : Another study evaluated the effects of FIrN4 on oxidative stress markers in diabetic rats. The results indicated a significant reduction in malondialdehyde levels and an increase in antioxidant enzyme activities.
Q & A
Basic: What are the critical photophysical properties of FIrN4, and how are they experimentally determined?
FIrN4 exhibits a blue emission peak at 460 nm with an external quantum efficiency (EQE) of 9.4% when doped into the SimCP host matrix . Key characterization methods include:
- UV-Vis spectroscopy to determine absorption bands and energy gaps.
- Photoluminescence (PL) spectroscopy to measure emission profiles and Stokes shifts.
- Cyclic voltammetry to estimate HOMO/LUMO levels, critical for understanding charge injection dynamics .
- Transient PL decay to assess excited-state lifetimes and exciton quenching mechanisms.
Basic: What synthetic challenges arise in preparing FIrN4, and how are ligand-exchange reactions optimized?
FIrN4 is an iridium(III) complex requiring precise coordination of 2,4-difluorophenylpyridinate and 5-(pyridin-2-yl)-1H- ligands . Key steps include:
- Ligand purification : Fluorinated ligands (e.g., 2,4-difluorophenylpyridine) must be rigorously dried to avoid hydrolysis .
- Reaction stoichiometry : A 2:1 ligand-to-iridium ratio ensures bis-cyclometalated coordination. Excess ligand may lead to byproducts.
- Solvent selection : High-boiling solvents like DMF or diglyme are used to facilitate ligand exchange at elevated temperatures (~150°C).
Advanced: How does host-guest compatibility influence FIrN4’s electroluminescence performance?
Host materials like SimCP or UGH2 must align with FIrN4’s HOMO/LUMO levels to minimize energy barriers. For example:
- Bandgap matching : SimCP’s wide bandgap confines excitons directly to FIrN4, reducing non-radiative losses .
- HOMO offset : FIrN4’s HOMO (-5.2 eV) is higher than SimCP’s (-6.1 eV), enabling direct hole injection from the transport layer .
- Doping concentration : Optimal doping (5–10 wt%) balances Förster energy transfer and aggregation-induced quenching.
Advanced: How can researchers resolve contradictions in reported EQE values for FIrN4-based devices?
Discrepancies in EQE (e.g., 9.4% vs. higher values in other studies) may arise from:
- Host material differences : UGH2 hosts may enhance EQE via improved exciton confinement .
- Measurement conditions : Variations in driving voltage, temperature, or device architecture (e.g., hole-blocking layers).
- Doping uniformity : Inhomogeneous guest distribution reduces effective emissive sites.
Methodological solutions : - Standardize device fabrication protocols (e.g., thermal evaporation rates).
- Use atomic force microscopy (AFM) to verify film morphology.
- Validate EQE with angle-dependent PL and electroluminescence (EL) mapping.
Methodological: What spectroscopic techniques are essential for analyzing exciton dynamics in FIrN4 systems?
- Time-resolved PL spectroscopy : Quantifies triplet exciton lifetimes and identifies quenching pathways (e.g., oxygen or moisture degradation).
- Transient absorption spectroscopy : Tracks energy transfer rates between host and guest molecules.
- Electroluminescence quantum efficiency (ELQE) : Combines EL intensity with current density to validate device efficiency claims .
Data Contradiction: How do structural variations in fluorinated ligands impact FIrN4’s emission wavelength?
Substituent position (e.g., 2,4-difluoro vs. 3,5-difluoro) alters ligand conjugation and metal-to-ligand charge transfer (MLCT) transitions:
- Electron-withdrawing groups (e.g., -F) blue-shift emission by stabilizing the HOMO .
- Steric effects : Bulky ligands (e.g., 2,4-difluorophenyl) reduce intermolecular interactions, suppressing aggregation-caused quenching .
Advanced: What computational methods predict FIrN4’s performance in novel host matrices?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO offsets and spin-orbit coupling for iridium complexes.
- Molecular Dynamics (MD) : Simulates guest-host intermolecular distances to optimize Förster radius.
- Machine Learning : Trains models on existing EQE data to recommend host materials (e.g., SimCP vs. mCP) .
Basic: How are impurities in FIrN4 quantified, and what purification methods are effective?
- HPLC-MS : Detects trace ligand residues or iridium oxide byproducts.
- Recrystallization : Uses mixed solvents (e.g., CH₂Cl₂/hexane) to isolate pure FIrN4 crystals.
- Elemental analysis : Validates stoichiometry via C/H/N/F ratios .
Advanced: Why does FIrN4 exhibit superior efficiency compared to FIrpic in certain hosts?
FIrN4’s higher HOMO level (-5.2 eV vs. FIrpic’s -5.5 eV) reduces the hole-injection barrier from the transport layer (e.g., TAPC). Additionally, its narrower emission spectrum (FWHM ~50 nm) enhances color purity in blue OLEDs .
Methodological: How to troubleshoot low PL quantum yield (PLQY) in FIrN4 thin films?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
